molecular formula C13H11NO3 B6367466 MFCD11876728 CAS No. 1111103-05-9

MFCD11876728

Cat. No.: B6367466
CAS No.: 1111103-05-9
M. Wt: 229.23 g/mol
InChI Key: ZFJRANMVHKZKIV-UHFFFAOYSA-N
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Description

The compound “MFCD11876728” is a chemical entity with unique properties and applications in various scientific fields It is known for its specific molecular structure, which allows it to participate in a range of chemical reactions and processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD11876728” involves multiple steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic route typically begins with the selection of appropriate starting materials, which undergo a series of chemical transformations. These transformations may include reactions such as alkylation, acylation, or condensation, depending on the desired final structure. Reaction conditions such as temperature, pressure, and the presence of catalysts are carefully controlled to optimize yield and purity.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves the use of large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. Industrial production methods may also incorporate advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance reaction rates and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: “MFCD11876728” undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents such as halogens or nucleophiles.

Common Reagents and Conditions: The reactions involving “this compound” often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need an inert atmosphere to prevent unwanted side reactions. Substitution reactions may be carried out in the presence of solvents like dichloromethane or ethanol to dissolve the reactants and facilitate the reaction.

Major Products Formed: The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce hydrogenated compounds. Substitution reactions can result in a variety of functionalized products, depending on the nature of the substituent introduced.

Scientific Research Applications

“MFCD11876728” has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent or intermediate in the synthesis of complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery efforts.

    Medicine: “this compound” is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties. Its ability to modulate specific biological pathways makes it a candidate for further pharmacological studies.

    Industry: The compound is utilized in the production of specialty chemicals, polymers, and materials with specific properties. Its versatility allows it to be incorporated into various industrial processes.

Mechanism of Action

The mechanism of action of “MFCD11876728” involves its interaction with specific molecular targets and pathways. Depending on its structure, the compound may bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access and subsequent catalysis. Alternatively, it may activate a receptor by mimicking the natural ligand, triggering a signaling cascade. The specific pathways involved depend on the biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

“MFCD11876728” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups but differ in their reactivity, stability, or biological activity. Some similar compounds include:

    Compound A: Shares a similar core structure but has different substituents, leading to variations in reactivity and biological activity.

    Compound B: Possesses a similar functional group but differs in the overall molecular framework, affecting its stability and solubility.

    Compound C: Exhibits similar reactivity in certain reactions but has distinct physical properties, such as melting point and solubility.

The uniqueness of “this compound” lies in its specific combination of structural features and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

methyl 3-(6-oxo-1H-pyridin-3-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-17-13(16)10-4-2-3-9(7-10)11-5-6-12(15)14-8-11/h2-8H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFJRANMVHKZKIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CNC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682922
Record name Methyl 3-(6-oxo-1,6-dihydropyridin-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111103-05-9
Record name Methyl 3-(1,6-dihydro-6-oxo-3-pyridinyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1111103-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-(6-oxo-1,6-dihydropyridin-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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